

# Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review

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## Compound of Interest

Compound Name: Chinfloxacin

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This technical guide provides a comprehensive overview of the pharmacokinetics and safety profiles of **Chinfloxacin**, a novel tricyclic fluorinated quinolone, as observed in healthy volunteers. The data presented is compiled from a pivotal first-in-human randomized study, offering critical insights for researchers and professionals involved in drug development.

## Executive Summary

**Chinfloxacin** hydrochloride has demonstrated a favorable safety and pharmacokinetic profile in healthy Chinese volunteers, supporting its potential for once-daily dosing in clinical applications. The drug was well-tolerated in both single-ascending-dose and multiple-dose studies. Key findings indicate a half-life of 14 to 16 hours and a time to maximum plasma concentration of approximately 2 hours. While food has a minor effect on its absorption, **Chinfloxacin** at a therapeutic dose of 400 mg did not significantly prolong the QT/QTc interval. This guide details the experimental protocols, presents quantitative data in structured tables, and visualizes the study workflows.

## Pharmacokinetic Profile

The pharmacokinetic properties of **Chinfloxacin** were evaluated through single-dose, food-effect, and multiple-dose studies.

## Single-Dose Pharmacokinetics

Following a single oral administration, **Chinflexacin** was readily absorbed, reaching its maximum plasma concentration (C<sub>max</sub>) in about 2 hours. The drug exhibited an elimination half-life of 14 to 16 hours. The exposure to **Chinflexacin** in human plasma was found to increase in an almost linear fashion with doses ranging from 300 mg to 600 mg.<sup>[1]</sup>

Table 1: Single-Dose Pharmacokinetic Parameters of **Chinflexacin** in Healthy Volunteers

Dose	C <sub>max</sub> (mg/L)	T <sub>max</sub> (h)	AUC <sub>0-∞</sub> (mg·h/L)	t <sub>1/2</sub> (h)
300 mg	2.55 ± 0.58	2.13 ± 0.74	36.19 ± 6.93	14.80 ± 2.01
400 mg	3.67 ± 0.73	1.60 ± 0.49	51.53 ± 10.31	15.93 ± 2.67
600 mg	5.15 ± 1.09	2.06 ± 0.88	75.94 ± 15.20	15.34 ± 2.34

Data are expressed as means ± standard deviation.

## Effect of Food on Pharmacokinetics

The administration of **Chinflexacin** with food had a slight impact on the rate and extent of its absorption. In the fed state, the time to reach C<sub>max</sub> (T<sub>max</sub>) was delayed, and both C<sub>max</sub> and the area under the concentration-time curve (AUC) were marginally reduced.<sup>[1][2]</sup>

Table 2: Pharmacokinetic Parameters of **Chinflexacin** (400 mg) in Fasted and Fed States

State	C <sub>max</sub> (mg/L)	T <sub>max</sub> (h)	AUC <sub>0-∞</sub> (mg·h/L)
Fasted	3.67 ± 0.73	1.60	51.53 ± 10.31
Fed	3.17 ± 0.54	2.59	46.92 ± 8.76

Data are expressed as means ± standard deviation, except for T<sub>max</sub> which is the median.

## Multiple-Dose Pharmacokinetics

In a multiple-dose regimen of 400 mg once daily for 10 days, **Chinflexacin** reached a steady state within 7 days.<sup>[1]</sup> The accumulation index suggests that over 50% of the drug could

accumulate in the body with repeated dosing.[\[1\]](#)

Table 3: Multiple-Dose Pharmacokinetic Parameters of **Chinflexacin** (400 mg)

Day	Cmax (mg/L)	AUC0-24 (mg·h/L)
Day 1	3.67 ± 0.73	22.98 ± 4.59
Day 10	4.69 ± 0.95	51.53 ± 10.31

Data are expressed as means ± standard deviation.

## Safety and Tolerability

**Chinflexacin** was generally well-tolerated in healthy volunteers at doses ranging from 50 mg to 800 mg.[\[1\]](#) No serious or severe adverse events were reported.[\[1\]](#)

## Adverse Events

The observed adverse events (AEs) were all mild and resolved without treatment.[\[1\]](#)[\[2\]](#) These included dizziness, nausea, weakness, photosensitive dermatitis, and increased frequency of defecation.[\[1\]](#)[\[2\]](#) In the single-ascending-dose study, mild dizziness was reported in one subject at the 600 mg dose, and mild nausea in two subjects at the 800 mg dose.[\[1\]](#) In the multiple-dose study, two subjects experienced mild photosensitive dermatitis after sun exposure.[\[1\]](#)

Table 4: Summary of Drug-Related Adverse Events

Study Phase	Dose	Adverse Event	Incidence	Severity
Single Ascending Dose	600 mg	Dizziness	1/8 (12.5%)	Mild
800 mg	Nausea	2/8 (25%)	Mild	
Multiple Dose	400 mg	Photosensitive Dermatitis	2/12 (16.7%)	Mild

## Effect on QT/QTc Interval

A thorough QT/QTc study was conducted to assess the effect of **Chinfloxacin** on cardiac repolarization. At a therapeutic dose of 400 mg, **Chinfloxacin** had no effect on the prolongation of QT/QTc intervals.[1][2] A supratherapeutic dose of 600 mg showed a mild prolongation effect, but this was less pronounced than that of the positive control, 400 mg moxifloxacin.[1][2]

## Experimental Protocols

### Study Design

The clinical investigation was a randomized study divided into five parts conducted in healthy Chinese subjects.[1][2]

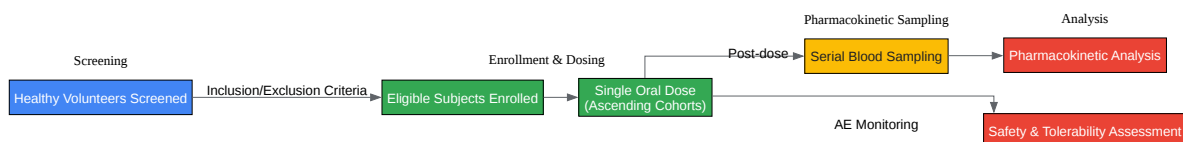
- Part A: Single-Ascending-Dose (SAD) Study: To assess the safety and tolerability of **Chinfloxacin**.
- Part B: Single-Dose Pharmacokinetic Study: To determine the pharmacokinetic profile after a single oral dose.
- Part C: Food-Effect Study: To evaluate the impact of food on the pharmacokinetics of **Chinfloxacin**.
- Part D: Multiple-Dose Pharmacokinetic Study: To assess the pharmacokinetics after repeated daily doses.
- Part E: Thorough QT/QTc Study: A randomized, placebo- and positive-controlled, single-dose, crossover study to evaluate the effect on the QT interval.[1][2]

### Sample Analysis

The concentration of **Chinfloxacin** in human plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

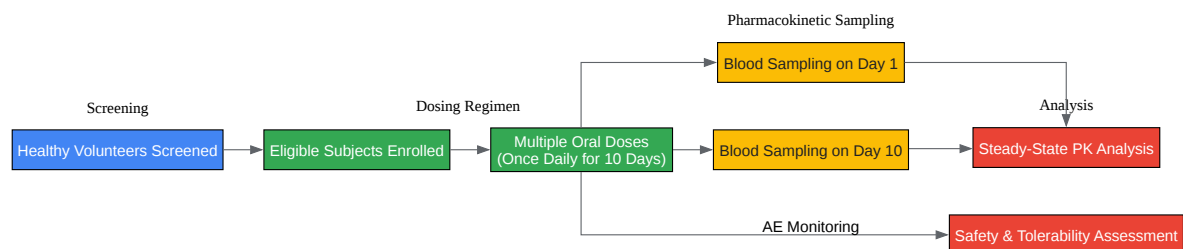
## Visualizations

### Experimental Workflows



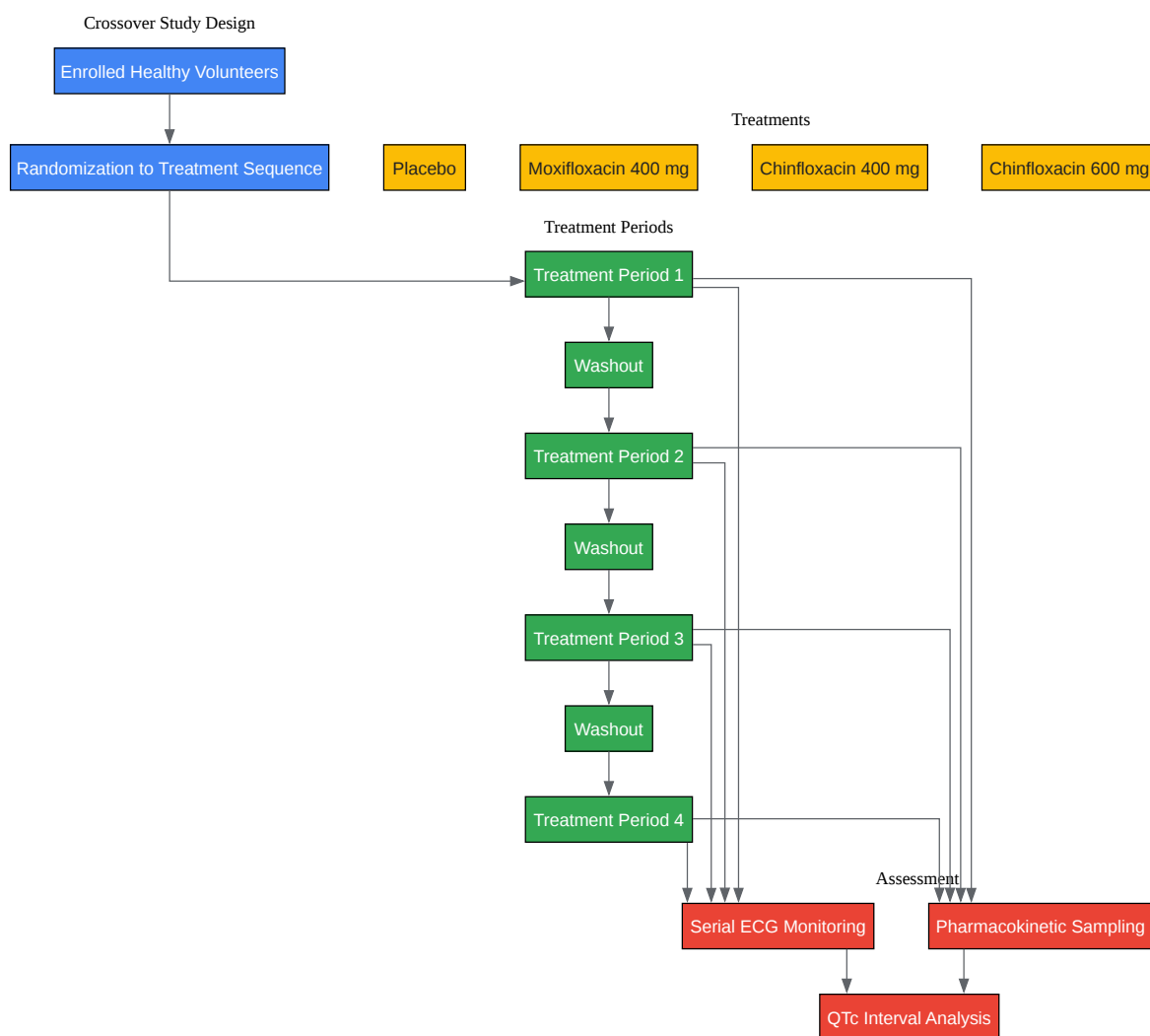
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Caption: Single-Ascending-Dose Study Workflow.



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Caption: Multiple-Dose Study Workflow.



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Caption: Thorough QT/QTc Study Workflow.

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